![molecular formula C14H15NO4Si B12580443 Trimethyl{[6-(2-nitroethenyl)-2H-1,3-benzodioxol-5-yl]ethynyl}silane CAS No. 562840-92-0](/img/structure/B12580443.png)
Trimethyl{[6-(2-nitroethenyl)-2H-1,3-benzodioxol-5-yl]ethynyl}silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethyl{[6-(2-nitroethenyl)-2H-1,3-benzodioxol-5-yl]ethynyl}silane is an organosilicon compound with a complex structure that includes a benzodioxole ring, a nitroethenyl group, and a trimethylsilyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl{[6-(2-nitroethenyl)-2H-1,3-benzodioxol-5-yl]ethynyl}silane typically involves multiple steps, starting with the preparation of the benzodioxole ring system The nitroethenyl group is introduced through a nitration reaction, followed by the addition of the ethynyl group via a Sonogashira coupling reaction
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for nitration and coupling reactions, as well as automated systems for purification and isolation of the final product.
Chemical Reactions Analysis
Types of Reactions
Trimethyl{[6-(2-nitroethenyl)-2H-1,3-benzodioxol-5-yl]ethynyl}silane undergoes various types of chemical reactions, including:
Oxidation: The nitroethenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Nitro derivatives of the benzodioxole ring.
Reduction: Amino derivatives of the benzodioxole ring.
Substitution: Various substituted benzodioxole derivatives depending on the nucleophile used.
Scientific Research Applications
Trimethyl{[6-(2-nitroethenyl)-2H-1,3-benzodioxol-5-yl]ethynyl}silane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Trimethyl{[6-(2-nitroethenyl)-2H-1,3-benzodioxol-5-yl]ethynyl}silane involves its interaction with molecular targets such as enzymes and receptors. The nitroethenyl group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage. Additionally, the benzodioxole ring can interact with biological macromolecules, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
Ethynyltrimethylsilane: A simpler compound with similar ethynyl and trimethylsilyl groups but lacking the benzodioxole and nitroethenyl groups.
Trimethylsilylacetylene: Another related compound with a similar structure but without the benzodioxole and nitroethenyl groups.
Uniqueness
Trimethyl{[6-(2-nitroethenyl)-2H-1,3-benzodioxol-5-yl]ethynyl}silane is unique due to the presence of the benzodioxole ring and nitroethenyl group, which confer distinct chemical and biological properties. These features make it a valuable compound for research and industrial applications, differentiating it from simpler organosilicon compounds.
Properties
CAS No. |
562840-92-0 |
|---|---|
Molecular Formula |
C14H15NO4Si |
Molecular Weight |
289.36 g/mol |
IUPAC Name |
trimethyl-[2-[6-(2-nitroethenyl)-1,3-benzodioxol-5-yl]ethynyl]silane |
InChI |
InChI=1S/C14H15NO4Si/c1-20(2,3)7-5-12-9-14-13(18-10-19-14)8-11(12)4-6-15(16)17/h4,6,8-9H,10H2,1-3H3 |
InChI Key |
MKWASMOBFNINBI-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC2=C(C=C1C=C[N+](=O)[O-])OCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9,9-Di([1,1'-biphenyl]-4-yl)-9H-fluorene](/img/structure/B12580365.png)
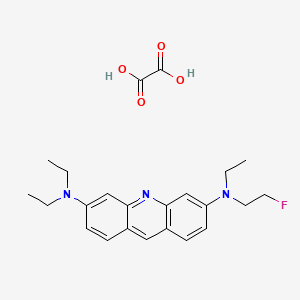

![Cyclodecane, [chloro[(4-methylphenyl)sulfinyl]methylene]-](/img/structure/B12580400.png)
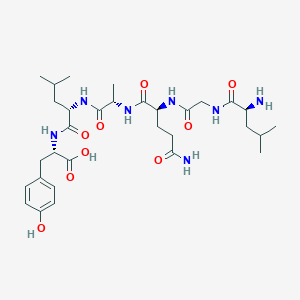
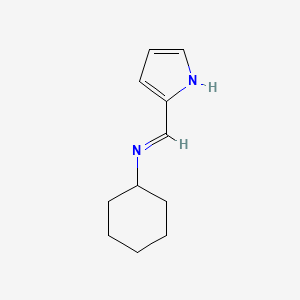
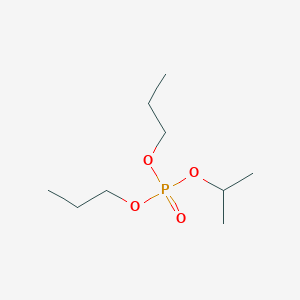
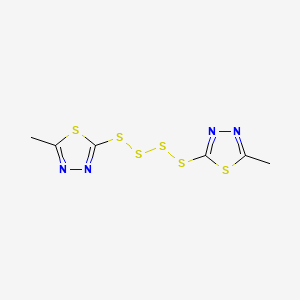
![2,2'-Oxybis[5-(1H-tetrazol-1-yl)aniline]](/img/structure/B12580427.png)

![Benzamide, 2-chloro-N-[(dimethylamino)thioxomethyl]-](/img/structure/B12580445.png)
![Methanesulfonic acid--(3R)-3-[(4-methoxyphenyl)methoxy]decan-1-ol (1/1)](/img/structure/B12580449.png)
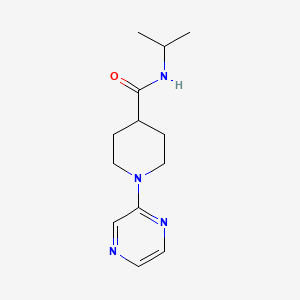
![Cyclopentanone, 2-[1-methyl-1-[[(4-methylphenyl)thio]methyl]-3-butenyl]-](/img/structure/B12580460.png)
